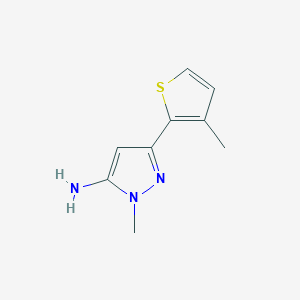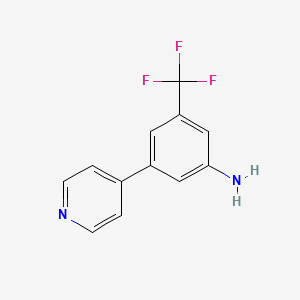
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine is an organic compound that features a pyridine ring and a trifluoromethyl group attached to a benzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with pyridine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents could be explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism by which 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound features a similar pyridine structure but with additional pyridine rings and a benzonitrile group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyridine ring but have different substituents and structural features.
Uniqueness
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability and bioavailability .
Propiedades
Fórmula molecular |
C12H9F3N2 |
|---|---|
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
3-pyridin-4-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-5-9(6-11(16)7-10)8-1-3-17-4-2-8/h1-7H,16H2 |
Clave InChI |
ZHWDUTIBYNGXPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=CC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


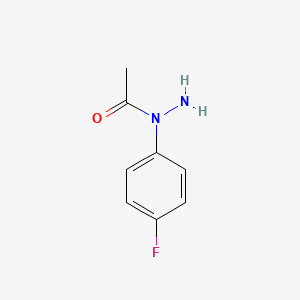
![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)

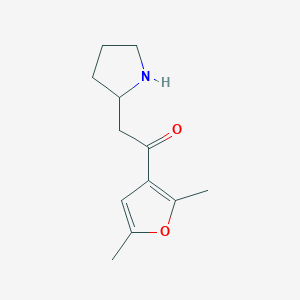
![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)
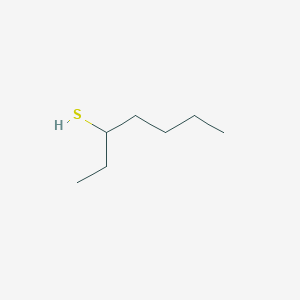
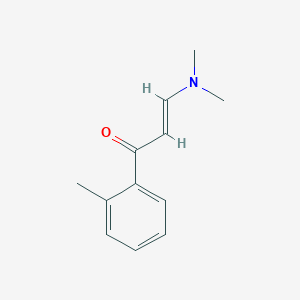
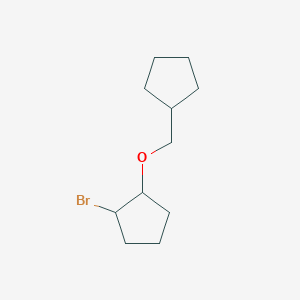
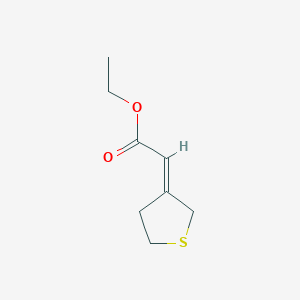
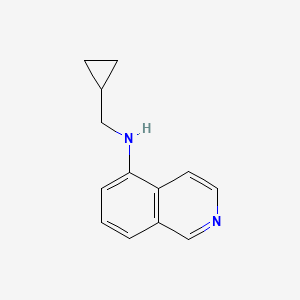

![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
